REACTION_CXSMILES
|
C[Si]([C:5]#[N:6])(C)C.[CH3:7][O:8][C:9]1[CH:17]=[C:16]2[C:12]([CH2:13][CH2:14][C:15]2=[O:18])=[CH:11][CH:10]=1.C1(C)C=CC=CC=1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>CCOCC.[I-].[Zn+2].[I-]>[OH:18][C:15]1([CH2:5][NH2:6])[C:16]2[C:12](=[CH:11][CH:10]=[C:9]([O:8][CH3:7])[CH:17]=2)[CH2:13][CH2:14]1 |f:3.4.5.6.7.8,10.11.12|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
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C[Si](C)(C)C#N
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[I-].[Zn+2].[I-]
|
Name
|
|
Quantity
|
44 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
cyanohydrin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 60 degrees Centigrade for 6 hours
|
Duration
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6 h
|
Type
|
TEMPERATURE
|
Details
|
without heating
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
was refluxed
|
Type
|
STIRRING
|
Details
|
with stirring for 21/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
destruction of the excess lithium aluminium hydride
|
Type
|
ADDITION
|
Details
|
was completed by cautious dropwise addition of 45 milliliters of water
|
Type
|
ADDITION
|
Details
|
followed by dropwise addition of 45 milliliters of 14% sodium-hydroxide solution and subsequent addition of 190 milliliters of water
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
Filtration and extraction with dichloromethane
|
Type
|
CUSTOM
|
Details
|
gave a clear organic solution which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was crystallized from ether
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
OC1(CCC2=CC=C(C=C12)OC)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |